1S/C9H12NO2.BrH/c1-2-12-9(11)8-10-6-4-3-5-7-10;/h3-7H,2,8H2,1H3;1H/q+1;/p-1 . The canonical SMILES representation is CCOC(=O)C[N+]1=CC=CC=C1.[Br-] .
The compound is cataloged under various chemical suppliers, including PubChem and Sigma-Aldrich, indicating its availability for research purposes. It is classified under the category of organic compounds, specifically as a quaternary ammonium salt due to the presence of the positively charged pyridinium ion .
The synthesis of 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide can be achieved through several methods, typically involving the reaction of pyridine derivatives with ethyl acetoacetate or similar reagents.
1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide can participate in various chemical reactions:
These reactions typically require mild conditions, such as room temperature, and can be facilitated by the presence of catalysts or bases depending on the specific reaction pathway chosen .
The mechanism of action for 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide primarily involves its role as an electrophile in nucleophilic substitution reactions.
This mechanism highlights its utility in synthetic organic chemistry for constructing more complex molecular architectures .
1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide exhibits distinct physical and chemical properties:
1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide finds applications primarily in research settings:
It may also serve as a reagent in various analytical techniques or as a catalyst in specific organic transformations .
The compound is systematically named as 1-(2-Ethoxy-2-oxoethyl)pyridin-1-ium bromide, reflecting its quaternary pyridinium core and ethyl ester substituent [1] [3] [5]. Its molecular formula, C₉H₁₂BrNO₂, comprises:
The molecular weight is 246.10 g/mol, calculated from the atomic masses [3] [5]. The formula confirms its identity as a monovalent ionic compound with a cationic pyridinium moiety and an anionic bromide.
Table 1: Atomic Composition of C₉H₁₂BrNO₂
| Element | Atom Count | Role in Structure |
|---|---|---|
| Carbon (C) | 9 | Pyridinium ring (6), -CH₂- (1), -COOCH₂CH₃ (2) |
| Hydrogen (H) | 12 | Ring H (5), -CH₂- (2), -CH₃ (3), -CH₂- (2) |
| Bromine (Br) | 1 | Counterion (Br⁻) |
| Nitrogen (N) | 1 | Quaternary nitrogen (N⁺) |
| Oxygen (O) | 2 | Ester carbonyl (1), ethoxy ether (1) |
The molecule features a pyridinium ring where nitrogen is quaternized, conferring a permanent positive charge [1] [3]. Attached to this nitrogen is a 2-ethoxy-2-oxoethyl substituent (–CH₂C(=O)OCH₂CH₃), forming an ethyl ester group. Key structural aspects include:
The SMILES notation (O=C(OCC)C[N+]1=CC=CC=C1.[Br-]) [3] and InChIKey (PXBOIFNOMWXDFC-UHFFFAOYSA-M) [5] encode this connectivity, emphasizing the bromide counterion.
Compared to other quaternary pyridinium salts, this compound’s ethyl ester substituent imparts distinct properties:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5